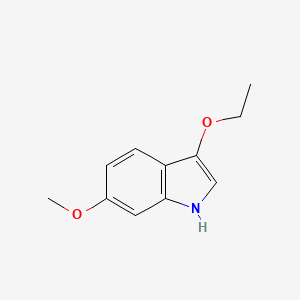

3-ethoxy-6-methoxy-1H-indole

Description

Historical Context and Evolution of Indole (B1671886) Core Synthesis

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo (B80030). wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgirjmets.com Early methods for synthesizing the indole core laid the groundwork for more sophisticated techniques.

Some of the key historical and modern methods for indole synthesis include:

Fischer Indole Synthesis (1883): Developed by Emil Fischer, this is one of the oldest and most reliable methods for synthesizing substituted indoles. creative-proteomics.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. irjmets.com

Baeyer-Emmerling Indole Synthesis (1869): This early method involves the cyclization of o-nitrotoluenes in the presence of zinc chloride and glycerol (B35011) to produce indole derivatives. irjmets.com

Leimgruber-Batcho Indole Synthesis (1976): A highly efficient and high-yielding method for producing indole and its substituted derivatives, it is particularly popular in the pharmaceutical industry. wikipedia.orgirjmets.com

Madelung Synthesis: This classical method involves the intramolecular cyclization of N-arylacetamides using a strong base. ijpsjournal.com

Modern Transition-Metal Catalyzed Syntheses: In recent years, methods utilizing transition metals like palladium, rhodium, and ruthenium have been developed for more efficient and selective indole synthesis. tandfonline.com

Overview of Indole Scaffold Relevance in Chemical Biology and Advanced Organic Materials Science

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of receptors. eurekaselect.com This versatility has led to the development of numerous drugs containing the indole substructure. eurekaselect.commdpi.com

In Chemical Biology:

Pharmacological Activity: Indole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rjpn.orgmdpi.com

Neurobiology: The indole structure is present in crucial biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506), highlighting its importance in neurological processes. creative-proteomics.combiocrates.com

In Advanced Organic Materials Science:

Dyes and Pigments: Historically, indole derivatives like indigo were important dyestuffs. wikipedia.org

Fluorescent Probes: The indole scaffold is increasingly used in the design of small-molecule fluorescent chemosensors for detecting various analytes in biological and environmental samples. rsc.org

Rationale for Investigating 3-Ethoxy-6-methoxy-1H-indole within Contemporary Chemical Research Paradigms

The specific compound, this compound, presents a unique substitution pattern that is of interest to contemporary chemical research. The presence of two different alkoxy groups (ethoxy at the 3-position and methoxy (B1213986) at the 6-position) on the indole ring can significantly influence its electronic properties and reactivity.

The investigation into this compound is driven by the potential to:

Fine-tune Biological Activity: The specific alkoxy substituents can modulate the compound's interaction with biological targets, potentially leading to the discovery of new therapeutic agents.

Develop Novel Materials: The electronic properties imparted by the ethoxy and methoxy groups could be harnessed for applications in organic electronics or as fluorescent probes with specific photophysical characteristics.

Explore Synthetic Methodologies: The synthesis of asymmetrically substituted indoles like this compound can drive the development of new and more efficient synthetic routes. nii.ac.jp

Below is a data table with some of the known properties of this compound:

| Property | Value |

| CAS Number | 916756-96-2 |

| IUPAC Name | This compound |

| Melting Point | 62-63 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Overview of Current Research Landscape Pertaining to Alkoxy-Substituted Indoles

Research into alkoxy-substituted indoles is a vibrant area of organic chemistry. The introduction of alkoxy groups can significantly alter the electronic and steric properties of the indole ring, leading to new applications.

Current research focuses on several key areas:

Synthesis: Developing efficient and regioselective methods for the synthesis of highly substituted indoles, including those with multiple alkoxy groups, remains a significant challenge and an active area of research. nii.ac.jp One-pot synthesis methods for novel multisubstituted 1-alkoxyindoles have been explored. mdpi.com

Biological Activity: Many studies are focused on the synthesis and biological evaluation of alkoxy-substituted indoles as potential therapeutic agents. scispace.com

Material Science: The photophysical properties of alkoxy-substituted indoles are being investigated for their potential use as fluorescent materials. nih.gov The introduction of electron-donating alkoxy groups can lead to a red shift in the fluorescence emission spectrum. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-6-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-11-7-12-10-6-8(13-2)4-5-9(10)11/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYMFYZUSNSMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 6 Methoxy 1h Indole and Its Analogues

Retrosynthetic Analysis of 3-Ethoxy-6-methoxy-1H-indole

A retrosynthetic analysis of this compound reveals several potential bond disconnections that correspond to well-known indole (B1671886) syntheses. The most common strategies involve the formation of the N1-C2 and C2-C3 bonds or the N1-C7a and C2-C3 bonds.

Fischer Indole Synthesis Approach: A primary disconnection across the N1-C2 and C3-C3a bonds leads back to 4-methoxyphenylhydrazine and an appropriate three-carbon carbonyl compound containing an ethoxy group, such as 1-ethoxypropan-2-one or its synthetic equivalent. This is one of the most convergent and widely used strategies for indole synthesis.

Larock Indole Synthesis Approach: Disconnecting the N1-C2 and C3-C3a bonds suggests a palladium-catalyzed heteroannulation. This pathway originates from a 2-iodo-4-methoxyaniline and an appropriately substituted alkyne, such as 1-ethoxy-1-propyne, which would form the C2-C3 bond and the new heterocyclic ring in a single step.

Bischler Indole Synthesis Approach: A disconnection of the N1-C7a and C2-C3 bonds points towards the reaction of 4-methoxyaniline with an α-haloketone, such as 1-bromo-1-ethoxyacetone. This pathway first forms an α-arylaminoketone intermediate, which then undergoes acid-catalyzed cyclization.

Reissert and Hemetsberger Approaches: These syntheses typically yield indole-2-carboxylates. Therefore, a retrosynthetic strategy involving these methods would first target a 6-methoxy-1H-indole-2-carboxylate precursor. The 3-ethoxy group would then be introduced in subsequent synthetic steps, making these routes less direct for the target molecule.

These varied approaches highlight the flexibility and strategic depth available for the construction of polysubstituted indoles, allowing chemists to choose a route based on the availability of starting materials, desired efficiency, and tolerance to various functional groups.

Classical and Contemporary Approaches to Indole Core Construction for Substituted Indoles

The synthesis of the indole nucleus has been a subject of intense investigation for over a century, leading to the development of numerous named reactions. byjus.com These methods provide powerful tools for accessing the diverse range of structurally complex indoles found in nature and in pharmaceutically active compounds. Classical methods like the Fischer, Bischler, and Reissert syntheses remain staples in organic synthesis, while contemporary palladium-catalyzed methods, such as the Larock synthesis, offer milder conditions and broader substrate scope. The selection of a particular synthetic route is often dictated by the desired substitution pattern on both the benzene (B151609) and pyrrole rings of the indole core. For a molecule like this compound, where substituents are present on both rings, the strategic choice of synthesis is critical to control regiochemistry and maximize yield.

The Fischer indole synthesis is arguably the most renowned and versatile method for preparing indoles. rsc.org Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org A wide array of Brønsted and Lewis acids can be employed as catalysts, including HCl, H2SO4, polyphosphoric acid, ZnCl2, and BF3. wikipedia.org

Mechanism: The reaction mechanism proceeds through several key steps: byjus.comwikipedia.orgnih.gov

Formation of the phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound.

Tautomerization of the hydrazone to its enamine form.

A crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which forms a new C-C bond and breaks the weak N-N bond.

The resulting di-imine intermediate undergoes rearomatization.

Intramolecular cyclization occurs as the nucleophilic amine attacks the imine carbon.

Elimination of ammonia from the resulting aminoindoline intermediate yields the final aromatic indole.

For the synthesis of this compound, the logical starting materials would be 4-methoxyphenylhydrazine and an α-ethoxy carbonyl compound like 1-ethoxy-2-propanone . The methoxy (B1213986) group on the phenylhydrazine ring is an electron-donating group, which generally facilitates the wikipedia.orgwikipedia.org-sigmatropic rearrangement step. However, the regiochemical outcome must be considered. With a meta-substituted phenylhydrazine (relative to the hydrazine group), cyclization can potentially occur at either ortho position. In the case of 4-methoxyphenylhydrazine, the methoxy group is para to the point of cyclization, directing the reaction to form the desired 6-methoxyindole.

Recent modifications, such as the Buchwald protocol, have expanded the scope of the Fischer synthesis by allowing for the palladium-catalyzed formation of the N-arylhydrazone from an aryl bromide or triflate and a hydrazone, circumventing the need for potentially unstable arylhydrazines. wikipedia.orgnih.gov

| Feature | Description |

| Starting Materials | Substituted Phenylhydrazine, Aldehyde/Ketone |

| Key Reagents | Brønsted or Lewis Acid Catalyst (e.g., PPA, ZnCl2) |

| Key Intermediate | Ene-hydrazine |

| Core Reaction | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |

| Advantages | High versatility, convergent, widely applicable. |

| Limitations | Harsh acidic/thermal conditions, regioselectivity issues with unsymmetrical ketones. thermofisher.com |

The Larock indole synthesis is a powerful contemporary method for constructing 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation reaction. wikipedia.org This process involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.orgub.edu

To construct this compound, the required precursors would be 2-iodo-4-methoxyaniline and 1-ethoxy-1-propyne . The reaction is highly versatile and tolerates a wide range of functional groups on both the aniline and alkyne components.

Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle: wikipedia.orgub.edu

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the 2-iodo-4-methoxyaniline to form an arylpalladium(II) complex.

Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently undergoes regioselective syn-insertion into the aryl-palladium bond. The regioselectivity is typically controlled by sterics, with the larger alkyne substituent orienting away from the aryl group.

Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium intermediate, forming a six-membered palladacycle.

Reductive Elimination: The cycle is completed by reductive elimination, which forms the indole C2-C3 bond and regenerates the Pd(0) catalyst.

Typical reaction conditions involve a palladium source like Pd(OAc)2, a base such as K2CO3 or NaOAc, and often a chloride salt additive like LiCl, which can influence the reaction rate and yield. wikipedia.org This palladium-catalyzed approach represents a significant advance, offering milder conditions compared to many classical indole syntheses. nih.gov

| Feature | Description |

| Starting Materials | ortho-Haloaniline, Disubstituted Alkyne |

| Key Reagents | Palladium Catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Ligands (optional) |

| Core Reaction | Palladium-catalyzed heteroannulation |

| Advantages | Mild conditions, high regioselectivity, broad functional group tolerance. ub.edu |

| Limitations | Requires pre-functionalized starting materials (ortho-haloaniline, alkyne). |

The Hemetsberger indole synthesis is a thermal reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The starting azido-propenoic esters are readily prepared via a Knoevenagel condensation between an aromatic aldehyde and an azidoacetate ester. rsc.orgresearchgate.net

The mechanism is believed to proceed through the thermal decomposition of the vinyl azide to form a vinyl nitrene intermediate, which then undergoes intramolecular cyclization onto the aromatic ring, followed by rearrangement to give the indole product. wikipedia.org

For a 6-methoxy substituted indole, the starting aldehyde would be 4-methoxybenzaldehyde . The reaction sequence would yield an ethyl 6-methoxy-1H-indole-2-carboxylate.

While this method is highly effective for producing indole-2-carboxylates, it does not directly install a substituent at the C3 position. semanticscholar.org Therefore, to synthesize the target this compound using this approach, the resulting indole-2-carboxylate would need to undergo further chemical modifications, such as decarboxylation followed by C3-etherification. This makes the Hemetsberger synthesis a less direct, multi-step route to the target compound compared to methods like the Fischer or Larock syntheses.

| Feature | Description |

| Starting Materials | Aromatic Aldehyde, Azidoacetate Ester |

| Key Reaction | Thermal decomposition of a 3-aryl-2-azido-propenoic ester |

| Key Intermediate | Vinyl nitrene (postulated) wikipedia.org |

| Primary Product | Indole-2-carboxylic ester |

| Advantages | Good yields, useful for preparing functionalized indole-2-carboxylates. |

| Limitations | Does not directly substitute the C3 position; requires thermal conditions. |

The Bischler (or Bischler-Möhlau) indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine, followed by acid-catalyzed cyclization of the resulting α-arylaminoketone intermediate. wikipedia.orgchemeurope.comdrugfuture.com

To synthesize this compound, this method would theoretically involve the reaction of 4-methoxyaniline with an α-haloketone such as 1-bromo-1-ethoxyacetone .

Mechanism: The reaction mechanism is thought to proceed as follows: wikipedia.orgchemeurope.com

Nucleophilic substitution of the halogen on the α-haloketone by the arylamine to form an α-arylaminoketone.

A second molecule of the arylamine can react with the ketone to form an enamine or related intermediate.

Under acidic conditions, an electrophilic cyclization occurs, where the electron-rich aromatic ring attacks an activated intermediate. The presence of an electron-donating group, such as the methoxy group at the para-position of the aniline, facilitates this key cyclization step.

Subsequent dehydration and tautomerization lead to the final aromatic indole product.

Historically, the Bischler synthesis has been limited by the harsh acidic and thermal conditions required, which can lead to low yields and the formation of regioisomeric mixtures. wikipedia.orgchemicalbook.com However, modern variations have been developed that employ milder conditions, such as using lithium bromide as a catalyst or applying microwave irradiation, which can improve yields and reduce reaction times. chemeurope.com

| Feature | Description |

| Starting Materials | Arylamine, α-Haloketone or α-Hydroxyketone |

| Key Reagents | Acid catalyst |

| Key Intermediate | α-Arylaminoketone |

| Core Reaction | Acid-catalyzed electrophilic cyclization |

| Advantages | Utilizes readily available starting materials. |

| Limitations | Often requires harsh conditions, can result in product mixtures. chemicalbook.combhu.ac.in |

The Reissert indole synthesis is a two-step method for preparing indoles, particularly indole-2-carboxylic acids, from ortho-nitrotoluenes. wikipedia.orgresearchgate.net

Reaction Steps:

Condensation: An o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net

Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization. The nitro group is reduced to an amine (e.g., using zinc in acetic acid, or catalytic hydrogenation), which then spontaneously cyclizes via intramolecular condensation with the adjacent ketone to form the indole-2-carboxylate. researchgate.netrsc.org

To obtain a 6-methoxy substituted indole, the starting material would be 4-methoxy-2-nitrotoluene . The final product of the sequence is 6-methoxy-1H-indole-2-carboxylic acid (or its ester), which can be decarboxylated upon heating to give 6-methoxyindole. researchgate.netresearchgate.net

Similar to the Hemetsberger synthesis, the Reissert method is a powerful tool for creating indole-2-carboxylates but does not directly furnish a 3-substituted indole. rsc.org The introduction of the 3-ethoxy group would require post-synthesis modification of the indole core. Therefore, while it is a robust method for benzene-ring substituted indoles, it is an indirect pathway to the specific target molecule, this compound.

| Feature | Description |

| Starting Materials | ortho-Nitrotoluene, Diethyl oxalate |

| Key Reagents | Strong Base (e.g., KOEt), Reducing Agent (e.g., Zn/HOAc, H2/Pd) |

| Key Intermediate | ortho-Nitrophenylpyruvate |

| Primary Product | Indole-2-carboxylic acid or ester |

| Advantages | Good for benzene-ring substituted indoles, starts from simple precursors. |

| Limitations | Produces indole-2-carboxylates, requiring further steps for C3 substitution. |

Recent Advances in Domino and Multicomponent Reactions for Indole Formation

The synthesis of functionalized indoles has been significantly advanced through the development of domino and multicomponent reactions (MCRs). These strategies offer considerable advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step from simple precursors. mdpi.comnih.gov

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. Palladium-catalyzed domino reactions have emerged as a powerful tool for constructing complex indole skeletons, including tricyclic and tetracyclic systems. mdpi.comnih.gov These reactions often proceed via mechanisms such as intramolecular carbopalladation, C-H activation, and alkyne insertion, allowing for the formation of multiple C-C and C-N bonds in a single operation. mdpi.comsemanticscholar.org For instance, diversely functionalized 3,4-, 3,5-, and 3,6-fused tricyclic indoles can be synthesized from alkyne-tethered ortho-bromoanilines. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are particularly well-suited for the rapid generation of diverse libraries of indole derivatives. nih.govarkat-usa.org Notable MCRs that have been applied to indole synthesis include the Ugi, Mannich, and Biginelli reactions. arkat-usa.org A recent innovative two-step MCR approach for the de novo synthesis of the indole core involves an initial Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.orgrsc.org This method utilizes readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to produce multi-substituted indole-2-carboxamide derivatives under mild and environmentally benign conditions. rsc.orgrsc.org The Ugi-tetrazole four-component reaction (UT-4CR) is another powerful MCR that has been employed for the synthesis of 2-tetrazolo substituted indoles, proceeding smoothly at room temperature. nih.gov

The table below summarizes key features of selected advanced reaction types for indole synthesis.

| Reaction Type | Key Features | Example Reactants | Catalyst/Conditions | Ref |

| Palladium-Catalyzed Domino Reaction | Forms multiple bonds in one pot, high efficiency for fused tricyclic indoles. | ortho-Iodoacrylamides, internal alkynes. | Pd2(dba)3/P(2-CF3-C6H4)3 | mdpi.com |

| Ugi Multicomponent Reaction | High atom economy, convergent synthesis, mild conditions. | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides. | Methanesulfonic acid for cyclization. | rsc.orgrsc.org |

| Mannich Reaction | Forms β-amino carbonyl compounds, useful for gramine synthesis. | Indole, activated carbonyl compounds, iminium species. | N/A | arkat-usa.org |

| Ugi-Tetrazole Four-Component Reaction | Mild conditions, good to excellent yields for tetrazole-substituted indoles. | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN3. | Room temperature. | nih.gov |

These advanced methodologies provide efficient and versatile routes to a wide array of substituted indoles, paving the way for the synthesis of complex targets like this compound and its analogues.

Green Chemistry Principles and Sustainable Synthetic Routes for Indole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of indoles to develop more sustainable and environmentally friendly processes. researchgate.netpnas.org This involves the use of greener solvents, catalysts, and reaction conditions, as well as improving atom economy and reducing waste. rsc.orgresearchgate.net

Many traditional indole syntheses suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.org For example, the Fischer indole synthesis often requires high temperatures and strong acids. rsc.org In contrast, modern sustainable approaches aim for mild reaction conditions, the use of recyclable catalysts, and the avoidance of toxic solvents. rsc.orgchemistryviews.org

Palladium on carbon (Pd/C) has been used as a recyclable catalyst for the synthesis of indole derivatives from substituted allyl-anilines. chemistryviews.org This catalyst is stable, easy to handle, and can be removed by simple filtration. chemistryviews.org Multicomponent reactions inherently align with several green chemistry principles, including high atom economy and a convergent synthetic approach. rsc.org

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste and avoiding the hazards associated with solvent use. organic-chemistry.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting solvent-free reactions. researchgate.netorganic-chemistry.org Microwave irradiation can lead to dramatic rate enhancements and higher yields compared to conventional heating. researchgate.net The solvent-free Bischler indole synthesis of 2-arylindoles can be achieved by irradiating a solid-state mixture of anilines and phenacyl bromides with microwaves. organic-chemistry.org This method is environmentally friendly as it avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org

The addition of indole to aldehydes to form bis(indolyl)methanes can also be carried out under solvent-free conditions, sometimes with the aid of a solid support or catalyst like CaO. nih.gov These solvent-free approaches are not only greener but can also be more efficient and scalable. researchgate.net

The table below provides an overview of some green and sustainable approaches to indole synthesis.

| Green Chemistry Approach | Description | Example | Ref |

| Recyclable Catalyst | Use of a heterogeneous catalyst that can be easily recovered and reused. | Pd/C catalyzed synthesis of indoles from allyl-anilines. | chemistryviews.org |

| Multicomponent Reactions | Combining multiple starting materials in one step to increase efficiency and atom economy. | Ugi reaction followed by cyclization to form the indole core. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and enable solvent-free conditions. | Solvent-free Bischler indole synthesis. | organic-chemistry.org |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent to reduce waste. | CaO-mediated addition of indole to paraformaldehyde. | nih.gov |

Catalytic Approaches: Organocatalysis, Biocatalysis, and Nanocatalysis

Catalysis is pivotal in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For indole synthesis, the fields of organocatalysis, biocatalysis, and nanocatalysis have introduced transformative approaches.

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, including the enantioselective construction of complex indole alkaloids and derivatives. oup.combenthamdirect.com This approach avoids the use of potentially toxic and expensive metals. Organocatalytic strategies have enabled the rapid construction of intricate molecular architectures with excellent stereocontrol, often through cascade reactions. oup.com For instance, chiral phosphoric acids have been successfully used in the enantioselective dearomatization of indoles via (3+2) cyclization reactions to produce pyrroloindolines.

Key strategies in organocatalysis for indole synthesis include:

Asymmetric Friedel-Crafts Alkylation: A direct method for preparing enantiomerically pure 3-substituted indoles. benthamdirect.com

Platform Molecule Development: Designing versatile indole-based starting materials (e.g., vinylindoles, indolylmethanols) that can be activated by organocatalysts for various asymmetric transformations. acs.orgnih.gov

Biocatalysis

Inspired by nature, biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. livescience.ioresearchgate.net The use of enzymes in synthesizing indoles and their derivatives is a growing field, moving beyond traditional chemical methods that may require harsh conditions or stoichiometric oxidants. livescience.io Enzymes like monoamine oxidases (MAO-N) have been exploited for the aromatization of indoline derivatives to indoles. livescience.io Furthermore, ketoreductases (KREDs) have been used for the atroposelective bioreduction of N-arylindole aldehydes, yielding axially chiral products with high optical purity through dynamic kinetic resolution. acs.org Chemoenzymatic approaches, which combine enzymatic steps with conventional chemical reactions, provide powerful strategies for creating complex molecules that are otherwise difficult to synthesize. acs.org

Nanocatalysis

Nanocatalysis utilizes materials at the nanometer scale, which often exhibit enhanced catalytic activity and unique properties due to their high surface-area-to-volume ratio. Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused, aligning with green chemistry principles. researchgate.netresearchgate.netresearcher.life Various MNP-based catalysts have been developed for the synthesis of indole derivatives, demonstrating high efficiency, low toxicity, and excellent reusability. researchgate.netresearchgate.net For example, silica-coated magnetic nanoparticles functionalized with L-cysteine have been reported as a magnetically recoverable amino acid nanocatalyst for preparing 3-substituted indoles. nih.gov

| Catalytic Approach | Catalyst Type | Key Advantages | Example Application |

| Organocatalysis | Chiral Phosphoric Acids, Proline Derivatives | Metal-free, high enantioselectivity, mild conditions. oup.combenthamdirect.com | Asymmetric Friedel-Crafts alkylation of indoles. benthamdirect.com |

| Biocatalysis | Enzymes (e.g., MAO-N, Lipases, KREDs) | High selectivity (chemo-, regio-, enantio-), green conditions, biodegradable. livescience.ioresearchgate.netacs.org | Dynamic kinetic resolution of N-arylindole aldehydes. acs.org |

| Nanocatalysis | Magnetic Nanoparticles (e.g., Fe3O4) | High activity, large surface area, easy recovery and reusability. researchgate.netresearchgate.net | Synthesis of 3-substituted indoles using functionalized MNPs. nih.gov |

Microwave and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwaves and ultrasound has revolutionized synthetic chemistry by dramatically reducing reaction times, improving yields, and often enabling reactions under solvent-free conditions.

Microwave-Assisted Synthesis

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. researchgate.net Ultrasound has been successfully used for the synthesis of 3-substituted indoles, often under solvent-free conditions. tandfonline.comnih.gov For instance, a green and efficient procedure for preparing bis(indolyl)methanes involves the condensation of indoles with carbonyl compounds using a catalytic amount of nanosilica gel under ultrasonic irradiation without any solvent. researchgate.net The synergistic effect of combining ultrasound with green solvents like deep eutectic solvents (DESs) has also been demonstrated to enhance the synthesis of 3-substituted indoles. tandfonline.com

| Energy Source | Principle | Key Advantages | Example Application |

| Microwave | Direct dielectric heating of polar molecules. nih.gov | Rapid heating, reduced reaction times, improved yields, enhanced purity. nih.govmdpi.com | Fischer indole synthesis. nih.gov |

| Ultrasound | Acoustic cavitation creating localized high temperature and pressure. researchgate.net | Increased reaction rates, enhanced mass transfer, solvent-free conditions. tandfonline.comnih.gov | Synthesis of bis(indolyl)methanes. researchgate.net |

Atom Economy and Waste Minimization in Indole Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are increasingly important drivers in the development of new synthetic methods. Many modern approaches to indole synthesis inherently address these goals by moving away from stoichiometric reagents and hazardous solvents.

Catalytic Methods: Asymmetric organocatalysis and biocatalysis contribute to high atom economy by enabling reactions with high efficiency and selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps. nih.gov

Solvent-Free and Aqueous Reactions: Techniques like microwave and ultrasound-assisted synthesis often allow for reactions to be performed under solvent-free conditions, completely eliminating solvent waste. tandfonline.comnih.gov The use of water as a solvent, as demonstrated in some organocatalytic syntheses of 3-substituted indoles, represents another green alternative. nih.gov

Electrosynthesis: Electrochemical methods avoid the use of stoichiometric chemical oxidants or reductants, with the electron serving as a traceless reagent, which significantly improves atom economy and reduces chemical waste. rsc.orgresearchgate.net

By embracing these advanced methodologies, the synthesis of complex indoles can be achieved in a more sustainable and environmentally responsible manner.

Exploration of Novel Precursor Utilization and Advanced Reaction Conditions

Innovation in indole synthesis also involves exploring unconventional starting materials and leveraging advanced reaction technologies like photochemistry, electrochemistry, and flow chemistry. These methods provide access to unique reaction pathways and enable the construction of highly functionalized indole scaffolds.

Photochemical and Electrochemical Methods for Substituted Indole Synthesis

Photochemical Synthesis

Photochemistry uses light to induce chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. In indole synthesis, photochemical approaches include iodine-promoted cyclizations of substituted pyrroles to form fused indole derivatives. thieme-connect.com Metal- and photocatalyst-free reductive Heck cyclizations of N-benzoylindoles have been developed under light irradiation to prepare complex polycyclic indolinyl compounds. nih.gov Visible-light-induced multicomponent reactions have also provided efficient pathways to 3-fluoroalkyl-substituted indoles. acs.org

Electrochemical Synthesis

Electrochemistry has emerged as a sustainable and powerful tool for organic synthesis, allowing for the construction of indoles without external chemical oxidants. rsc.orgresearchgate.net This technology has been applied to various transformations, including:

Dehydrogenative Cyclization: The intramolecular C-H amination of 2-vinyl anilines can be achieved electrochemically to yield indoles. organic-chemistry.org

[3+2] Annulation: The electrochemical oxidative [3+2] annulation of anilines with enaminones provides a facile route to 3-acyl indoles under mild conditions. researchgate.net

Sulfonylation: A direct electrochemical three-component reaction between indoles, inorganic sulfites, and alcohols has been developed to prepare indoyl sulfonate esters. acs.org

These methods are characterized by their mild conditions, high functional group tolerance, and scalability. researchgate.net

Flow Chemistry Applications in Continuous Indole Production

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, is transforming chemical manufacturing. nih.gov This technology offers superior control over reaction parameters (temperature, pressure, time), enhanced safety, and straightforward scalability compared to traditional batch processing. researchgate.net

The synthesis of indoles and their derivatives has been significantly improved using flow technology. nih.govresearchgate.net For example, the Fischer indole synthesis, when performed in a high-temperature/pressure flow system, can achieve high yields with residence times of only a few minutes, leading to remarkable productivity. mdpi.com Flow chemistry also enables sequential multi-step syntheses without isolating intermediates, streamlining the production of complex molecules. uc.pt Novel 3-alkyl and 3-methoxyindoles have been prepared using multi-step flow sequences, demonstrating the power of this approach for creating diverse indole libraries efficiently. researchgate.net

Derivatization and Structural Modification Strategies for 3 Ethoxy 6 Methoxy 1h Indole Scaffolds

General Principles of Diversification and Library Generation from the Indole (B1671886) Core

The indole nucleus is a privileged structure in medicinal chemistry and materials science, making the development of strategies for its diversification a significant area of research. nih.govnih.gov The generation of chemical libraries from a common indole core, such as 3-ethoxy-6-methoxy-1H-indole, relies on the strategic and controlled introduction of various functional groups at different positions of the indole ring system. researchgate.netresearchgate.net This approach, often referred to as diversity-oriented synthesis, aims to create a collection of structurally diverse molecules that can be screened for a wide range of biological activities or material properties. nih.govresearchgate.net

Key to successful library generation is the use of robust and high-yielding chemical reactions that are amenable to parallel synthesis and purification. Common diversification strategies for the indole core include:

N-Functionalization: The nitrogen atom of the indole ring is a common site for modification, allowing for the introduction of a wide array of substituents.

C-H Functionalization: Direct C-H activation and functionalization at various positions of the indole ring (C2, C4, C5, C7) provide access to a broad range of derivatives.

Peripheral Modifications: Alteration of existing substituents, such as the ethoxy and methoxy (B1213986) groups in the target scaffold, offers another avenue for diversification.

The choice of derivatization strategy is often guided by the desired properties of the final compounds and the synthetic accessibility of the required building blocks.

Modifications at the N-1 Position

The nitrogen atom at the N-1 position of the indole ring is a key handle for introducing molecular diversity. The acidity of the N-H proton allows for deprotonation and subsequent reaction with a variety of electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation of indoles is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This reaction is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. For 6-methoxyindoles, which share electronic similarities with the target scaffold, a variety of bases such as sodium hydride (NaH), potassium carbonate (K2CO3), and cesium fluoride-celite have been successfully employed. researchgate.netnih.gov

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| Methyl Iodide | NaH | DMF | Room Temp. | >95 |

| Ethyl Bromide | K2CO3 | Acetonitrile | Reflux | 85-95 |

| Benzyl Bromide | CsF-Celite | Acetonitrile | Room Temp. | 90 |

| Allyl Bromide | NaH | THF | 0 °C to Room Temp. | 80-90 |

N-Acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This transformation is commonly carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.gov For electron-rich indoles, chemoselective N-acylation can be achieved under mild conditions. nih.govnih.gov The use of an internal nucleophilic catalyst, such as a pyridine (B92270) ring within the acylating agent, can facilitate the reaction. semanticscholar.org

| Acylating Agent | Base | Solvent | Temperature | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | 90-98 |

| Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp. | 85-95 |

| Acetic Anhydride (B1165640) | Sodium Acetate | Acetic Acid | Reflux | 80-90 |

| Boc Anhydride | DMAP | Dichloromethane | Room Temp. | >95 |

Stereoselective N-Functionalization

The introduction of a chiral center at the N-1 position through stereoselective N-functionalization is a powerful strategy for creating enantiomerically enriched indole derivatives. This can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral electrophiles. researchgate.netcas.cn

One common strategy involves the diastereoselective alkylation of an indole bearing a chiral auxiliary. The auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched N-alkylated indole. orientjchem.org

Another powerful approach is the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of the N-alkylation reaction. researchgate.netnih.gov These catalysts can create a chiral environment around the indole nitrogen, leading to an enantioselective reaction with a prochiral electrophile. For instance, the asymmetric N-alkylation of indoles with aza-para-quinone methides has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst. researchgate.netnih.gov

| Chiral Catalyst / Auxiliary | Electrophile | Reaction Type | Diastereomeric/Enantiomeric Excess |

| Chiral Oxazolidinone Auxiliary | Benzyl Bromide | Diastereoselective Alkylation | >95% de |

| Chiral Phosphoric Acid | Aza-para-quinone methide | Enantioselective 1,6-Conjugate Addition | up to 99% ee |

| Iridium-Chiral Ligand Complex | Allylic Carbonate | Enantioselective Allylation | up to 99% ee |

Peripheral Modifications on the Ethoxy and Methoxy Side Chains

Modification of the existing ethoxy and methoxy groups on the this compound scaffold provides another dimension for structural diversification. These modifications can alter the steric and electronic properties of the molecule, as well as its solubility and metabolic stability.

Ether Cleavage and Re-etherification Strategies

The cleavage of the ether bonds of the ethoxy and methoxy groups to reveal the corresponding phenols is a key step in enabling further diversification. The choice of reagent for ether cleavage is crucial to achieve selectivity, particularly when differentiating between the ethoxy and methoxy groups. Boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers, while other Lewis acids like aluminum chloride can also be effective. nih.govresearchgate.net The selective cleavage of one ether group over the other can be challenging and often depends on subtle differences in their reactivity, which can be influenced by steric and electronic factors. nih.govchemicalforums.com

Once the phenolic hydroxyl group is unmasked, it can be re-etherified with a variety of alkylating agents to introduce new alkoxy groups. The Williamson ether synthesis, which involves the reaction of the phenoxide with an alkyl halide, is a common method for this transformation. nih.govprinceton.edu

| Original Ether | Cleavage Reagent | Intermediate | Re-etherification Agent | New Ether |

| 6-Methoxy | BBr3 | 6-Hydroxyindole | Propyl Iodide | 6-Propoxyindole |

| 3-Ethoxy | AlCl3/NaI | 3-Hydroxyindole | Benzyl Bromide | 3-Benzyloxyindole |

| 6-Methoxy | Pyridine HCl | 6-Hydroxyindole | Isopropyl Bromide | 6-Isopropoxyindole |

Homologation of Alkoxy Chains

Homologation, or the extension of the carbon chain of the alkoxy groups, offers a route to systematically modify the lipophilicity and steric bulk of the molecule. A common strategy for the one-carbon homologation of an alkoxy group involves its conversion to an aldehyde, followed by a Wittig reaction. beilstein-journals.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org For example, selective cleavage of the 6-methoxy group to the 6-hydroxyindole, followed by protection and formylation of the aromatic ring, would yield an aldehyde that can undergo a Wittig reaction with a methoxymethylidene triphenylphosphorane. Subsequent hydrolysis of the resulting enol ether would provide the homologated aldehyde, which can then be reduced and O-alkylated to yield a 6-ethoxy group.

A more direct approach for chain extension could involve a two-step sequence of O-dealkylation followed by re-alkylation with a longer-chain alkyl halide. For instance, cleavage of the 3-ethoxy group to the 3-hydroxyindole derivative, followed by reaction with propyl iodide, would result in the homologated 3-propoxyindole derivative.

| Starting Alkoxy Group | Homologation Strategy | Intermediate | Final Alkoxy Group |

| 6-Methoxy | O-Demethylation, Re-alkylation | 6-Hydroxyindole | 6-Ethoxyindole |

| 3-Ethoxy | O-Deethylation, Re-alkylation | 3-Hydroxyindole | 3-Propoxyindole |

| 6-Methoxy | Formylation, Wittig, Reduction, O-Alkylation | 6-Formyl-3-ethoxy-1H-indole | 6-(2-Methoxyethyl)-3-ethoxy-1H-indole |

Introduction of Additional Functionalities on the Indole Ring System

The this compound core possesses several positions amenable to further functionalization through electrophilic aromatic substitution and other modern synthetic methodologies. The electron-donating nature of the ethoxy and methoxy substituents significantly influences the regioselectivity of these reactions.

Halogenated indoles are versatile intermediates for the introduction of a wide range of functional groups via cross-coupling reactions. The halogenation of this compound is predicted to occur at specific positions based on the directing effects of the existing alkoxy groups.

Halogenation:

Electrophilic halogenation of the indole ring is a common method for introducing bromine, chlorine, or iodine atoms. For this compound, the C2, C4, C5, and C7 positions are unsubstituted. The electron-donating ethoxy group at C3 and the methoxy group at C6 activate the indole ring towards electrophilic attack. The C2 position is generally the most nucleophilic position in 3-substituted indoles, making it a likely site for halogenation. The benzene (B151609) portion of the indole is also activated by the C6-methoxy group, which directs electrophiles to the C5 and C7 positions. The precise outcome of halogenation can often be controlled by the choice of halogenating agent and reaction conditions. For instance, a mild and efficient method for the halogenation of indoles utilizes an oxone-halide system, which can selectively produce 2- or 3-haloindoles. organic-chemistry.orgnih.gov

| Position | Predicted Reactivity towards Halogenation | Rationale |

| C2 | High | Most electron-rich position in 3-substituted indoles. |

| C4 | Moderate | Ortho to the C3-ethoxy group, but sterically hindered. |

| C5 | High | Ortho to the activating C6-methoxy group. |

| C7 | High | Para to the activating C6-methoxy group. |

Cross-Coupling Reactions:

Once halogenated, the resulting halo-3-ethoxy-6-methoxy-1H-indoles can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govresearchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. For example, a 2-bromo-3-ethoxy-6-methoxy-1H-indole could be coupled with an aryl boronic acid (Suzuki reaction) to introduce an aryl group at the C2 position. Similarly, coupling with a terminal alkyne (Sonogashira reaction) would install an alkynyl moiety.

| Reaction | Reactants | Product |

| Suzuki Coupling | Halo-indole, Boronic acid | Aryl- or Vinyl-indole |

| Sonogashira Coupling | Halo-indole, Terminal alkyne | Alkynyl-indole |

| Heck Coupling | Halo-indole, Alkene | Alkenyl-indole |

| Buchwald-Hartwig Amination | Halo-indole, Amine | Amino-indole |

Nitration of the indole ring introduces a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Nitration:

The nitration of indoles is a classic electrophilic aromatic substitution. The reaction conditions must be carefully controlled to avoid oxidation of the electron-rich indole nucleus. For this compound, nitration is expected to occur preferentially at the C2, C5, or C7 positions, guided by the activating alkoxy substituents. The use of milder nitrating agents, such as nitric acid in acetic anhydride, is often preferred.

Reduction:

The resulting nitro-3-ethoxy-6-methoxy-1H-indole can be reduced to the corresponding amino derivative using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The amino group can then be derivatized in numerous ways, for example, through acylation, alkylation, or diazotization followed by Sandmeyer reactions.

The introduction of carbonyl functionalities, such as formyl and acyl groups, provides synthetic handles for a variety of subsequent transformations.

Formylation:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgsemanticscholar.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). For this compound, formylation is anticipated to occur at the most nucleophilic C2 position. A catalytic version of the Vilsmeier-Haack reaction has also been developed. orgsyn.org

Acylation:

Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole ring. nih.govmasterorganicchemistry.com This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst. Similar to formylation, acylation of this compound is expected to proceed at the C2 position. The choice of Lewis acid and reaction conditions can be crucial to avoid polymerization or other side reactions common with highly reactive indole substrates.

| Reaction | Reagents | Expected Position of Substitution |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | C2 |

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lead to enhanced potency and selectivity for biological targets. For the this compound scaffold, conformational restriction can be achieved by introducing cyclic structures that bridge different positions of the indole ring. For instance, creating a linkage between the C2 position and the nitrogen atom of the indole, or between two positions on the benzene ring, would lead to more rigid structures. The synthesis of such analogues often involves multi-step sequences and may utilize intramolecular cyclization reactions. The development of conformationally restricted analogues of indole derivatives has been a strategy in the design of selective serotonin (B10506) reuptake inhibitors. nih.gov

Enantioselective Synthesis of Chiral Derivatives

The introduction of chirality can be critical for the biological activity of indole derivatives. If further modifications of the this compound scaffold introduce a stereocenter, enantioselective synthesis becomes a key consideration. Catalytic asymmetric methods are highly desirable for this purpose.

For instance, if a side chain containing a prochiral ketone were to be introduced at the C2 position, its asymmetric reduction would yield a chiral alcohol. Alternatively, asymmetric Friedel-Crafts alkylation of the indole nucleus with a suitable electrophile, catalyzed by a chiral Lewis acid or a chiral Brønsted acid, could directly install a chiral substituent. researchgate.netmdpi.comacs.org The development of enantioselective methods for the synthesis of indole-containing compounds is an active area of research, with chiral phosphoric acids emerging as powerful catalysts for a variety of transformations. researchgate.netnih.govnih.gov

Mechanistic Investigations of Molecular Interactions of 3 Ethoxy 6 Methoxy 1h Indole Analogues

Elucidation of Structure-Activity Relationships (SAR) in a Mechanistic Context

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 3-ethoxy-6-methoxy-1H-indole analogues, SAR provides a framework for optimizing potency, selectivity, and pharmacokinetic properties.

The presence and position of ethoxy and methoxy (B1213986) groups on the indole (B1671886) ring are critical determinants of molecular recognition and binding specificity. These groups can influence the electronic properties and the steric profile of the molecule.

Electronic Effects : Methoxy and ethoxy groups are electron-donating through resonance, which can increase the electron density of the indole ring system. This can enhance π-π stacking interactions with aromatic amino acid residues in the binding pockets of proteins.

Steric and Hydrophobic Effects : The size and hydrophobicity of the ethoxy and methoxy groups can influence how the ligand fits into a binding pocket. The slightly larger ethoxy group at the 3-position may provide additional hydrophobic interactions or, conversely, could introduce steric hindrance, depending on the topology of the binding site. The 6-methoxy group can also contribute to hydrophobic interactions and may act as a hydrogen bond acceptor.

Binding Specificity : The specific positioning of these alkoxy groups can fine-tune the binding to different receptor subtypes. For instance, in dopamine receptors, the presence of a methoxy group has been shown to contribute to D₃ versus D₂ selectivity nih.gov. Docking studies of related compounds have revealed that the methoxy group can form specific hydrogen bonds or hydrophobic contacts that are not possible with an unsubstituted indole ring nih.gov.

In silico molecular docking studies can provide valuable predictions about how these substitutions affect binding orientation and affinity. Such studies have shown that methoxy groups can orient a ligand within a binding pocket to favor interactions with specific residues, thereby enhancing selectivity.

The indole nitrogen and the aromaticity of the bicyclic ring system are fundamental to the molecular interactions of this compound analogues.

Aromaticity : The delocalized π-electron system of the indole ring is essential for several types of non-covalent interactions. The planar and aromatic nature of the indole core facilitates:

π-π Stacking : Interaction with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket of a protein.

Cation-π Interactions : Interaction with positively charged residues like lysine and arginine.

Hydrophobic Interactions : The non-polar surface of the indole ring can engage in favorable hydrophobic interactions within the typically hydrophobic interior of a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool to develop mathematical relationships between the chemical structures of this compound analogues and their biological activities. nih.govnih.govmdpi.com These models are instrumental in formulating mechanistic hypotheses by identifying the key molecular features that govern the compound's interactions with its biological target. nih.govnih.gov

A typical QSAR study on a series of this compound analogues would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. mdpi.com The process aims to build a statistically robust model that can not only predict the activity of new, unsynthesized analogues but also provide insights into the mechanism of action. nih.gov

Table 1: Key Molecular Descriptors in QSAR and Their Mechanistic Implications

| Descriptor Class | Specific Descriptor Example | Potential Mechanistic Implication for this compound Analogues |

| Electronic | Hammett constant (σ), Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Modulates the strength of electrostatic or charge-transfer interactions with the target protein. For instance, electron-withdrawing or -donating substituents on the indole ring can alter the π-electron density, influencing interactions with specific amino acid residues. |

| Steric | Molar Refractivity (MR), Taft's steric parameter (Es), Molecular Weight (MW) | Defines the size and shape requirements of the binding pocket. A positive or negative correlation with steric descriptors can suggest the presence of bulky or constrained regions in the receptor's active site. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic field | Indicates the importance of hydrophobic interactions in the binding process. A strong correlation suggests that the compound likely interacts with a nonpolar region of the biological target. |

| Topological | Molecular Connectivity Indices (e.g., Kier & Hall indices) | Describes the branching and connectivity of the molecule, which can relate to its overall shape and ability to fit into a binding site. |

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can infer the nature of the interactions driving the biological activity. For example, a strong positive correlation with a hydrophobic descriptor would suggest that increasing the lipophilicity of a particular region of the this compound scaffold would enhance its activity, likely by improving its interaction with a hydrophobic pocket in the target protein. msjonline.org Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents at a certain position are detrimental to activity due to steric hindrance. msjonline.org

These QSAR-derived hypotheses can then guide the rational design of new analogues with potentially improved activity for further experimental testing, thereby accelerating the drug discovery process. nih.gov

Investigation of Allosteric Modulation Potential (In Vitro/In Silico)

Allosteric modulation, where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. acs.orgnih.gov Investigating the potential of this compound analogues as allosteric modulators involves a combination of computational and experimental approaches.

In Silico Approaches:

Computational methods are often the first step in identifying potential allosteric modulators. These techniques can predict the existence of allosteric binding sites and how a ligand might interact with them. qub.ac.ukresearchgate.net

Allosteric Site Prediction: Algorithms can analyze the protein structure to identify potential "druggable" pockets that are topographically distinct from the orthosteric site. acs.org

Molecular Docking: Once a potential allosteric site is identified, molecular docking simulations can be used to predict the binding pose and affinity of this compound analogues within that site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic effects of an analogue binding to an allosteric site, revealing how this interaction might induce conformational changes in the receptor that affect the orthosteric site's affinity or efficacy. qub.ac.uk

In Vitro Assays:

Experimental validation is crucial to confirm the allosteric mechanism suggested by in silico studies. A key feature of allosteric modulators is their ability to alter the affinity and/or efficacy of the endogenous ligand. nih.gov

Table 2: Common In Vitro Assays for Characterizing Allosteric Modulators

| Assay Type | Principle | Expected Outcome for a Positive Allosteric Modulator (PAM) of this compound Analogues |

| Radioligand Binding Assays | Measures the binding of a radiolabeled orthosteric ligand in the presence and absence of the test compound. | The analogue will increase the affinity (decrease the Kd) of the radioligand for the receptor, without displacing it at high concentrations. |

| Functional Assays (e.g., Calcium flux, cAMP accumulation) | Measures the functional response of the receptor to the orthosteric agonist in the presence of the test compound. | The analogue will potentiate the response to the orthosteric agonist, causing a leftward shift in the dose-response curve (increased potency) and/or an increase in the maximal response (increased efficacy). nih.gov |

| Kinetic Assays | Monitors the association and dissociation rates of the orthosteric ligand. | An allosteric modulator may alter the on- or off-rate of the orthosteric ligand. |

The discovery of indole-based allosteric modulators for various receptors, such as the cannabinoid receptor 1 (CB1), highlights the potential of this chemical scaffold in allosteric drug design. nih.govnih.gov For this compound analogues, these investigations would aim to determine if they can fine-tune the activity of a target receptor, which could offer advantages in terms of selectivity and safety profile compared to traditional orthosteric ligands. nih.gov

Mechanistic Studies on Redox Properties and Reactivity in Chemical Systems

The indole nucleus is an electron-rich heterocyclic system, which imparts it with specific redox properties. bhu.ac.in The substituents on the indole ring of this compound, namely the ethoxy and methoxy groups, are electron-donating, further enhancing the electron density of the aromatic system. This electronic configuration makes the molecule susceptible to oxidation.

Electrochemical studies, such as cyclic voltammetry, are powerful techniques for investigating the redox behavior of indole derivatives. researchgate.net These studies can determine the oxidation potential of this compound and its analogues. A lower oxidation potential indicates that the compound is more easily oxidized. The oxidation of indoles typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions. acs.org

The reactivity of the indole ring is generally directed towards electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction. bhu.ac.in However, the presence of the ethoxy group at the C3 position in this compound blocks this primary site of reactivity. This may lead to reactions occurring at other positions of the indole nucleus or potentially involve the substituents themselves.

The electron-rich nature of the 6-methoxy-1H-indole core suggests a high reactivity towards electron-deficient species. rsc.orgresearchgate.net In chemical systems, this can translate to a propensity to react with various electrophiles and oxidizing agents. The specific reaction pathways will be influenced by the nature of the reactants and the reaction conditions.

The antioxidant potential of indole derivatives is often linked to their redox properties. nih.gov The ability to donate an electron (act as a reducing agent) allows them to scavenge free radicals. The presence of the electron-donating methoxy group on the benzene (B151609) ring portion of this compound could contribute to its antioxidant capacity. nih.gov

Interactions with Model Cellular Components at a Molecular Level (e.g., Membrane Interactions, Protein Aggregation Studies in vitro)

Understanding the interactions of this compound analogues with model cellular components provides insights into their potential bioavailability, cellular distribution, and mechanisms of action at a fundamental level.

Membrane Interactions:

The physicochemical properties of this compound, particularly its lipophilicity imparted by the ethoxy group and the indole core, suggest that it is likely to interact with biological membranes. mdpi.com Studies on similar indole-containing molecules have shown that they can partition into lipid bilayers. nih.govacs.org

Molecular dynamics simulations and NMR studies on indole and its derivatives have revealed specific localization and orientation within a lipid membrane. nih.govnih.gov These studies indicate that indoles tend to reside in the interfacial region of the lipid bilayer, near the lipid headgroups, rather than in the hydrophobic core. nih.gov This localization is driven by a combination of hydrophobic effects and specific electrostatic interactions, such as hydrogen bonding between the indole NH group and the lipid carbonyl groups. nih.gov

Table 3: Potential Interactions of this compound with a Model Phospholipid Bilayer

| Molecular Moiety | Potential Interaction with Lipid Bilayer | Consequence of Interaction |

| Indole Ring | Hydrophobic interactions with lipid acyl chains; π-cation interactions with choline headgroups. nih.gov | Partitioning into the membrane interface. |

| NH group of Indole | Hydrogen bonding with phosphate or carbonyl groups of phospholipids. nih.gov | Orientation and stabilization of the molecule within the membrane. |

| Methoxy and Ethoxy groups | May engage in hydrogen bonding with water molecules at the interface or interact with the lipid headgroups. | Influence the depth of insertion and orientation within the bilayer. |

These interactions can alter the physical properties of the membrane, such as its fluidity and permeability, which in turn could modulate the function of membrane-embedded proteins. mdpi.com

Protein Aggregation Studies in vitro:

Protein misfolding and aggregation are implicated in a number of diseases. mdpi.com Some indole derivatives have been shown to interfere with the protein aggregation process. nih.govnih.gov For instance, certain indole compounds have been found to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are associated with Alzheimer's disease. nih.govmdpi.com

The mechanism by which indole derivatives inhibit protein aggregation can vary. They may stabilize the native conformation of the protein, bind to early-stage oligomers to prevent their further assembly into larger fibrils, or interact with the hydrophobic patches on misfolded proteins that are exposed and prone to aggregation. mdpi.com

In vitro assays to study the effect of this compound analogues on protein aggregation would typically involve incubating a model protein (e.g., lysozyme, insulin, or Aβ peptide) under conditions that promote aggregation, in the presence and absence of the test compounds. The extent of aggregation can be monitored using techniques such as Thioflavin T (ThT) fluorescence, circular dichroism (CD) spectroscopy, or transmission electron microscopy (TEM). A reduction in the ThT fluorescence signal or the absence of fibrillar structures in TEM images in the presence of the indole analogue would indicate an inhibitory effect on protein aggregation.

Computational and Theoretical Approaches to 3 Ethoxy 6 Methoxy 1h Indole Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 3-ethoxy-6-methoxy-1H-indole.

Electronic Structure Elucidation (HOMO-LUMO, Molecular Orbitals, MEP)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure of this compound that can be investigated using quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more reactive. For indole (B1671886) derivatives, the HOMO is typically located on the indole ring, indicating its electron-donating nature.

Molecular Orbitals: Analysis of the spatial distribution of molecular orbitals provides a detailed picture of bonding and potential reaction sites. For instance, the shape and location of the HOMO can indicate the most probable sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a substituted indole like this compound, the oxygen atoms of the ethoxy and methoxy (B1213986) groups, as well as the nitrogen atom of the indole ring, are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential.

Table 1: Illustrative Quantum Chemical Properties of an Indole Derivative

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.5 eV to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 eV to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.0 eV to 5.0 eV |

Note: The values in this table are representative for indole derivatives and are not specific to this compound.

Reactivity Predictions (Electrophilic/Nucleophilic Sites)

Based on the electronic structure calculations, the reactivity of this compound can be predicted. The indole ring is known to be susceptible to electrophilic substitution, with the C3 position being the most reactive site. However, in this case, the C3 position is already substituted. Therefore, electrophilic attack would be predicted to occur at other positions on the indole nucleus, influenced by the electron-donating effects of the ethoxy and methoxy groups.

Conversely, nucleophilic reactions are less common for the indole ring itself but can be relevant at the substituent groups under certain conditions. The MEP map and analysis of the LUMO can pinpoint potential sites for nucleophilic attack.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared with experimental data, can confirm the structure of the synthesized molecule.

Infrared (IR): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. The calculated frequencies and their corresponding vibrational modes (e.g., N-H stretch, C-O stretch) can be compared with the experimental IR spectrum to aid in the assignment of absorption bands.

Ultraviolet-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide insights into the electronic structure and chromophores present in the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its conformational preferences and interactions with its environment.

Conformational Analysis and Flexibility Studies

The ethoxy and methoxy substituents in this compound introduce a degree of conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations (i.e., the lowest energy structures). This involves simulating the molecule's motion and analyzing the trajectory to determine the preferred orientations of the substituent groups relative to the indole ring. Understanding the conformational landscape is important as different conformers can have different biological activities and physical properties.

Protein-Ligand Complex Dynamics (In Silico)

No information was found regarding the use of molecular dynamics simulations or other in silico methods to study the protein-ligand complex dynamics of this compound.

Molecular Docking and Virtual Screening

There are no available studies detailing molecular docking or virtual screening protocols and results specifically for this compound.

Binding Mode Predictions and Interaction Analysis

No publications were identified that predict or analyze the binding modes and intermolecular interactions of this compound with any protein target.

Scaffold Hopping and Lead Optimization (In Silico)

There is no available research on the use of scaffold hopping or other in silico lead optimization techniques involving this compound.

Density Functional Theory (DFT) Applications

No studies applying Density Functional Theory to this compound were found in the searched literature.

Transition State Characterization for Reaction Mechanisms

There is no available information on the characterization of transition states for reaction mechanisms involving this compound using DFT or any other computational method.

Energetic Profiles of Synthetic Pathways

The synthesis of indole derivatives, including this compound, can be approached through various established methods, with the Fischer indole synthesis being one of the most prominent. mdpi.combhu.ac.in Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the intricate details of these reaction pathways. acs.orgresearchgate.netniscpr.res.in By modeling the reaction step-by-step, researchers can calculate the energetic landscape, which includes the relative energies of reactants, intermediates, transition states, and products.

While specific energetic data for the synthesis of this compound is not detailed in the available literature, the general methodology can be illustrated through computational studies of core indole synthetic routes. For instance, the Fischer indole synthesis mechanism involves several key steps: the formation of a phenylhydrazone, tautomerization to an enehydrazine, a jocpr.comjocpr.com-sigmatropic rearrangement (the rate-determining step), and subsequent cyclization and aromatization with the elimination of ammonia. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the type of energetic profile that could be generated for a key step in an indole synthesis, such as the jocpr.comjocpr.com-sigmatropic rearrangement, using DFT calculations.

| Reaction Step | Species | Method/Basis Set | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| jocpr.comjocpr.com-Sigmatropic Rearrangement | Enehydrazine (Reactant) | B3LYP/6-31G | 0.0 | 25.5 |

| Transition State (TS) | B3LYP/6-31G | +25.5 | ||

| Di-imine Intermediate (Product) | B3LYP/6-31G* | -15.0 | - |

This table is illustrative and does not represent actual calculated data for this compound.

Cheminformatics and Machine Learning in Indole Research

Predictive modeling encompasses a range of machine learning techniques used to forecast the properties and behavior of molecules. researchgate.net These models are trained on large datasets of known compounds to learn the relationship between a molecule's structure and its characteristics.

Synthetic Accessibility and Retrosynthesis: Machine learning models, particularly those based on deep learning and transformer architectures, are revolutionizing retrosynthesis. chemcopilot.comresearchgate.netarxiv.org These tools can analyze a target molecule like this compound and propose a step-by-step synthetic pathway by "working backward" to simpler, commercially available starting materials. acs.orgacs.org The models are trained on vast reaction databases and learn the rules of chemical transformations to predict plausible reactions and reagents, thereby assessing the synthetic accessibility of a novel compound. chemcopilot.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with biological activities or physicochemical properties. jocpr.comnih.gov For indole derivatives, these models can predict a wide array of properties, including: